

# Tanzisertib (CC-930): A Technical Overview of a Pan-JNK Inhibitor

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#### Introduction

Tanzisertib (formerly known as **CC-930**) is a potent, orally bioavailable, small-molecule inhibitor of c-Jun N-terminal kinases (JNKs).[1] The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[2][3] Dysregulation of the JNK pathway has been linked to the pathogenesis of numerous diseases, including fibrotic conditions, inflammatory disorders, and neurodegenerative diseases.[3][4] Tanzisertib was developed to target this pathway and was investigated for its therapeutic potential in several indications, most notably idiopathic pulmonary fibrosis (IPF) and discoid lupus erythematosus. [5][6] This document provides a detailed technical overview of the discovery and development of Tanzisertib, including its mechanism of action, key experimental data, and relevant signaling pathways.

### **Mechanism of Action**

Tanzisertib is a pan-JNK inhibitor, meaning it targets all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzyme and preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][7] The phosphorylation of c-Jun is a critical step in the activation of the AP-1 transcription factor complex, which regulates the expression of genes involved in inflammation and fibrosis.[8]



## **Quantitative Data**

The following tables summarize the key quantitative data for Tanzisertib's in vitro and in vivo activity.

Table 1: In Vitro Inhibitory Activity of Tanzisertib

Target	Assay Type	IC50	Ki
JNK1	Cell-free assay	61 nM[1][7]	44 ± 3 nM[1][7]
JNK2	Cell-free assay	5 nM[7]	6.2 ± 0.6 nM[1][7]
JNK3	Cell-free assay	5 nM[7]	
Phospho-cJun Formation (in human PBMC)	Cell-based assay	1 μΜ[7][9]	_

Table 2: In Vitro Selectivity of Tanzisertib against other Kinases

Target	IC50
ERK1	0.48 μM[1][7]
ρ38α	3.4 μM[1][7]
EGFR	0.38 μM[7][ <b>1</b> 0]

Tanzisertib showed remarkable selectivity in a panel of 240 kinases, with EGFR being the only non-MAP kinase inhibited by more than 50% at a concentration of 3  $\mu$ M.[7] It did not significantly inhibit a panel of 75 receptors, ion channels, and neurotransmitter transporters at concentrations up to 10  $\mu$ M.[7]

Table 3: In Vivo Efficacy of Tanzisertib



Animal Model	Condition	Dosage	Route	Effect
Rat	LPS-induced TNFα production	10 mg/kg	Oral	23% inhibition of TNFα production[1][7]
Rat	LPS-induced TNFα production	30 mg/kg	Oral	77% inhibition of TNFα production[1][7]
Mouse	Bleomycin- induced dermal fibrosis	150 mg/kg	Not specified	Prevention and regression of fibrosis[1]

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

## Inhibition of c-Jun Phosphorylation in Jurkat T cells

This protocol describes a cell-based assay to determine the inhibitory effect of Tanzisertib on JNK activity by measuring the phosphorylation of its substrate, c-Jun.[7]

#### Cell Culture and Treatment:

- Jurkat T cells are seeded at a density of 5 x 10<sup>5</sup> cells/well in 96-well membrane filter plates.
- Cells are pre-treated with or without Tanzisertib for 30 minutes.[7]
- JNK pathway is stimulated by adding 0.3 μg/ml anisomycin for an additional 40 minutes.[7]
- Cells are pelleted by vacuum filtration.[7]

#### Cell Lysis and Lysate Collection:

Cell lysates are prepared by adding 75 μl/well of lysis buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease inhibitors) and incubating for 30 minutes at room temperature.[7]



Lysates are filtered and collected in a new 96-well plate.[7]

DELFIA Assay for Phosphorylated c-Jun:

- 45 μl of cell lysate is added to an assay plate pre-coated with GST-c-Jun and containing 10 mM MgCl2.[7]
- The plate is incubated for 10 minutes at room temperature to allow for the kinase reaction.[7]
- The reaction is stopped by washing with Tris-buffered saline containing 0.02% Tween 20.[7]
- Phosphorylated GST-c-Jun is detected using a Europium-labeled anti-phospho-c-Jun antibody, followed by the addition of DELFIA assay buffer and enhancement solution.
- Plate fluorescence is measured to quantify the amount of phosphorylated c-Jun.[7]

## **Bleomycin-Induced Dermal Fibrosis Mouse Model**

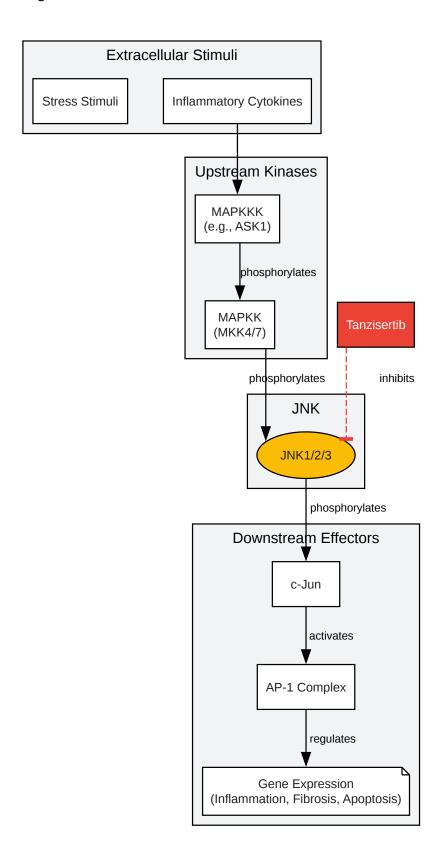
This in vivo protocol is used to assess the anti-fibrotic efficacy of Tanzisertib.[1]

- Dermal fibrosis is induced in mice by subcutaneous injections of bleomycin.[1]
- For prevention studies, Tanzisertib is administered concurrently with the bleomycin challenge.
- For regression studies, significant dermal fibrosis is allowed to establish for three weeks after the start of the bleomycin challenge before treatment with Tanzisertib begins.[1]
- In one described study, mice were challenged with bleomycin for six weeks. One group received Tanzisertib at 50 mg/kg and another at 150 mg/kg for the final three weeks. A positive control group received imatinib at 50 mg/kg for the final three weeks.[1]
- The extent of dermal fibrosis is assessed at the end of the study through histological analysis and other relevant endpoints.

# Signaling Pathways and Experimental Workflows



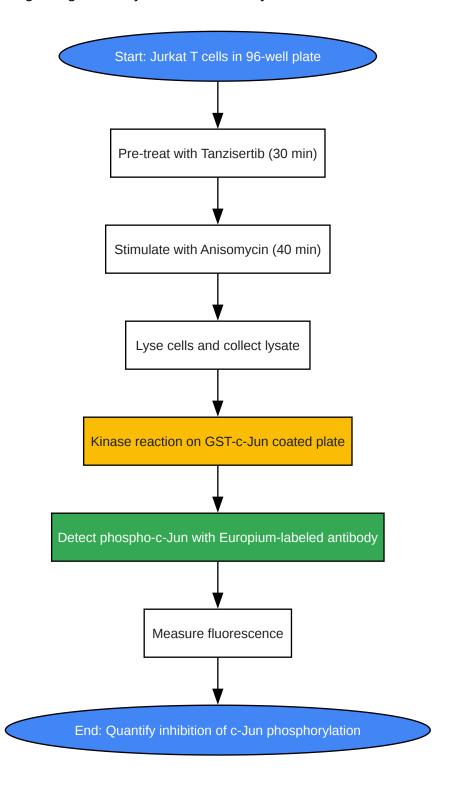
The following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating JNK inhibitors.





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Caption: The JNK Signaling Pathway and the inhibitory action of Tanzisertib.



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Caption: Workflow for assessing inhibition of c-Jun phosphorylation.

## **Clinical Development and Discontinuation**

Tanzisertib entered clinical development and was evaluated in Phase 2 trials for idiopathic pulmonary fibrosis (NCT01203943) and discoid lupus erythematosus (NCT01466725).[5][6] However, the development of Tanzisertib was ultimately discontinued.[5] The Phase 2 study in IPF was terminated due to an unfavorable benefit/risk profile, which included observations of hepatic toxicity.[6] Similarly, the trial in discoid lupus erythematosus was also terminated.[5][7]

Following the discontinuation of Tanzisertib, research efforts focused on developing JNK inhibitors with a different selectivity profile.[11] It was hypothesized that JNK1, rather than JNK2 or JNK3, might be the primary driver of fibrosis pathology.[11] This led to the development of second-generation JNK inhibitors, such as CC-90001, which have a bias towards JNK1 inhibition.[11][12]

## Conclusion

Tanzisertib is a potent pan-JNK inhibitor that demonstrated significant anti-inflammatory and anti-fibrotic activity in preclinical models. Its development provided valuable insights into the role of the JNK signaling pathway in disease and the therapeutic potential of JNK inhibition. Although its clinical development was halted due to safety concerns, the knowledge gained from the Tanzisertib program has paved the way for the development of next-generation JNK inhibitors with improved selectivity and safety profiles. The story of Tanzisertib's discovery and development serves as an important case study in the challenges and learnings inherent in drug discovery.

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